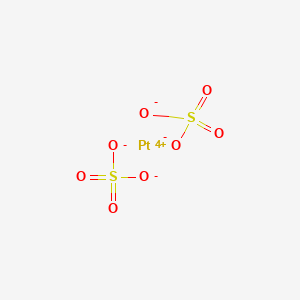

Platinum(4+) disulfate

Description

Properties

CAS No. |

7446-29-9 |

|---|---|

Molecular Formula |

O8PtS2 |

Molecular Weight |

387.2 g/mol |

IUPAC Name |

platinum(4+);disulfate |

InChI |

InChI=1S/2H2O4S.Pt/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 |

InChI Key |

RWCXPNDNVXIVAU-UHFFFAOYSA-J |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pt+4] |

Origin of Product |

United States |

Platinum 4+ Disulfate: Synthesis and Properties

Synthesis

The preparation of Platinum(4+) disulfate, Pt(SO₄)₂, has been reported to involve the reaction of platinum tetrachloride (PtCl₄) with sulfuric acid. ontosight.ai This method provides a direct route to the sulfate (B86663) salt, avoiding the halide contamination that can be an issue with other precursors. ontosight.ai

Physicochemical Properties

This compound is a salt formed from platinum(4+) ions and two sulfate ions. ontosight.ai While comprehensive experimental data is scarce, its fundamental properties can be tabulated.

| Property | Data | Reference |

| Chemical Formula | Pt(SO₄)₂ | ontosight.ai |

| Molar Mass | 387.2092 g/mol | webqc.org |

| Common Name | Platinum(IV) sulfate | ontosight.ai |

| Synonym | Sulfuric acid, platinum(4+) salt (2:1) | ontosight.ai |

Structural Information

Crystallographic Data for the Related Compound Pt₂(HSO₄)₂(SO₄)₂

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 868.6(2) pm |

| b | 826.2(1) pm |

| c | 921.8(2) pm |

| β | 116.32(1)° |

| Z | 2 |

(Data sourced from reference researchgate.net)

This structure consists of layers built from Pt₂⁶⁺ units coordinated by four bridging sulfate ions and two terminal bisulfate ions. researchgate.net The layers are interconnected via hydrogen bonds. researchgate.net

Spectroscopic and Thermal Properties

Comprehensive vibrational spectra (Infrared and Raman) and a detailed thermal decomposition pathway specifically for Pt(SO₄)₂ are not extensively documented. For related compounds, thermogravimetric analysis (TGA) is a common technique used to study thermal stability and decomposition patterns, which often involve the sequential loss of ligands to yield elemental platinum as the final residue. americanpharmaceuticalreview.comresearchgate.net For instance, the thermal decomposition of platinum(IV) hydroxide (B78521), Pt(OH)₄, yields platinum(IV) oxide (PtO₂) and water. you-iggy.com The decomposition of supported palladium sulfate (PdSO₄) has been shown to initiate at temperatures between 600-800°C depending on the atmosphere. mdpi.com

Anion Exchange from Halogenated Precursors to Sulfato Ligands

The conversion of halogenated platinum(IV) precursors to their sulfato analogues via anion exchange represents a fundamental synthetic strategy. This method typically involves the reaction of a well-defined platinum(IV) halide complex with a source of sulfate ions, leading to the displacement of one or more halide ligands. The efficiency and outcome of the exchange process are influenced by several factors, including the nature of the halogenated precursor, the sulfate source, reaction conditions, and the solvent system.

A common approach involves the use of silver sulfate (Ag₂SO₄) to precipitate silver halides (AgX, where X = Cl, Br, I), thereby driving the reaction towards the formation of the sulfato complex. The choice of the starting platinum(IV) halide complex is crucial. For instance, hexachloroplatinates(IV) can be used as precursors. researchgate.net The reaction of K₂[PtCl₆] with sulfuric acid is a known method, though it often requires elevated temperatures to facilitate the exchange. researchgate.net

The stoichiometry of the reactants plays a critical role in determining the final product. By controlling the molar ratio of the platinum complex to the sulfate source, it is possible to achieve partial or complete substitution of the halide ligands. For example, reacting a platinum(IV) complex containing multiple chloride ligands with a limited amount of silver sulfate can lead to the formation of mixed-ligand species containing both chloro and sulfato ligands.

The reaction kinetics are also dependent on the specific halide. Iodide ligands, due to the high trans effect, can influence the substitution pattern in mixed-halide complexes. nih.gov While direct anion exchange from a simple salt like platinum tetrachloride (PtCl₄) with sulfuric acid is a route to platinum(IV) sulfate, careful control of conditions is necessary to obtain the desired product. ontosight.ai

Solvent-Mediated Ligand Incorporation (e.g., Aquation followed by Sulfato Coordination)

Solvent-mediated ligand incorporation offers a more nuanced approach to the synthesis of platinum(IV) sulfato complexes. This method often proceeds through an intermediate step involving the coordination of solvent molecules, typically water (aquation), to the platinum center, which are subsequently replaced by sulfate ions. nih.govresearchgate.net

The process begins with the aquation of a platinum(IV) precursor, such as a chlorocomplex. researchgate.net The entry of water molecules into the coordination sphere is often the rate-determining step and is influenced by factors like pH and temperature. nih.gov The resulting aqua-complex is generally more labile than the starting halide complex, facilitating the subsequent coordination of sulfate ions.

Systematic studies on the dissolution of platinum(IV) hydroxide, [Pt(OH)₄(H₂O)₂], in sulfuric acid have provided significant insights into this process. researchgate.netresearchgate.netresearchgate.net Depending on the concentration of sulfuric acid, a variety of mononuclear aqua-sulfato complexes can be formed. researchgate.netresearchgate.net For instance, in sulfuric acid concentrations ranging from 4 to 12 M, a series of complexes with the general formula [Pt(SO₄)n(H₂O)₆₋n]⁴⁻²ⁿ (where n = 0-4) are the dominant species. researchgate.netresearchgate.net This demonstrates the stepwise replacement of aqua ligands by sulfato ligands.

At higher sulfuric acid concentrations (12 M and above), the formation of polynuclear platinum(IV) species and complexes featuring bidentate coordination of the sulfato ligand becomes more prevalent. researchgate.netresearchgate.net The isolation and characterization of salts like [Pt(OH)₂(H₂O)₄]SO₄ have provided direct evidence for the formation of these aqua-hydroxo-sulfato species. researchgate.net

The choice of solvent can also directly influence ligand incorporation without a distinct aquation step. For example, reactions carried out in non-aqueous but coordinating solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of solvent-adduct intermediates, which can then undergo ligand exchange with sulfate. nih.govrsc.org

Hydrothermal and Solvothermal Synthetic Approaches to Platinum(IV) Sulfato Frameworks

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials, including extended frameworks of platinum(IV) sulfato complexes. ugr.esmdpi.com These methods involve carrying out the synthesis in a closed system, such as a sealed ampoule or an autoclave, at elevated temperatures and pressures. The solvent, which can be water (hydrothermal) or an organic liquid (solvothermal), plays a crucial role not only as a solvent but also as a pressure-transmitting medium and sometimes as a reactant or template.

A notable example of this approach is the synthesis of red single crystals of Pt₂(HSO₄)₂(SO₄)₂ by reacting elemental platinum with concentrated sulfuric acid at 350 °C in a sealed glass ampoule. researchgate.net The resulting crystal structure revealed dumbbell-shaped Pt₂⁶⁺ cations coordinated by both sulfate (SO₄²⁻) and hydrogensulfate (HSO₄⁻) ions, forming layered structures. researchgate.net This demonstrates the ability of hydrothermal/solvothermal methods to produce novel polynuclear platinum sulfate species that are not accessible through conventional solution-based techniques.

These high-temperature and high-pressure conditions can facilitate reactions that are kinetically hindered at ambient conditions, such as the direct reaction of elemental platinum or the formation of complex, bridged framework structures. The choice of solvent, temperature, pressure, and the presence of other reagents can be systematically varied to control the dimensionality and topology of the resulting platinum(IV) sulfato frameworks.

Advanced Techniques for Controlling Stoichiometry and Purity

Achieving high purity and precise stoichiometry in the synthesis of platinum(IV) sulfato complexes is paramount for their application in areas like catalysis and materials science. Several advanced techniques are employed to meet these requirements.

Control of Reaction Conditions: Precise control over reaction parameters such as temperature, pH, and reactant concentrations is fundamental. For instance, in the synthesis of aqua-sulfato complexes from Pt(IV) hydroxide, the concentration of sulfuric acid directly dictates the speciation of the platinum complexes in solution. researchgate.netresearchgate.net Similarly, when using anion exchange, the careful addition of the sulfate source and removal of byproducts are crucial for obtaining a pure product.

Chromatographic and Recrystallization Techniques: Purification of the final product is often necessary to remove unreacted starting materials, byproducts, and isomeric impurities. High-performance liquid chromatography (HPLC) is a powerful tool for assessing purity and can also be used for preparative separation of different platinum species. nih.gov Recrystallization from appropriate solvents is a widely used method for purifying solid platinum complexes. nih.gov The choice of solvent is critical, as it can influence not only the solubility but also the stability and even the isomeric form of the complex. frontiersin.orgacs.org

Spectroscopic and Analytical Characterization: Thorough characterization is essential to confirm the stoichiometry and purity of the synthesized compounds. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹⁵Pt NMR, is an invaluable tool for studying platinum complexes in solution. researchgate.netrsc.org It provides detailed information about the coordination environment of the platinum center. Other techniques like ¹H and ¹³C NMR, mass spectrometry, and elemental analysis are routinely used to confirm the identity and purity of the synthesized complexes. nih.gov

Use of Well-Defined Precursors: Starting with highly pure and well-characterized precursors is a key strategy for ensuring the purity of the final product. The synthesis of platinum(IV) complexes often begins with a readily available platinum source like K₂PtCl₄, which is then converted through a series of controlled steps to the desired sulfato complex. nih.gov Each intermediate can be purified and characterized before proceeding to the next step, which helps in minimizing impurities in the final product.

The following table provides a summary of research findings on the synthesis of platinum(IV) sulfato and related complexes:

| Precursor | Reagents | Method | Product | Key Findings | Reference |

| Elemental Platinum | Concentrated H₂SO₄ | Hydrothermal (350 °C) | Pt₂(HSO₄)₂(SO₄)₂ | Formation of dumbbell-shaped Pt₂⁶⁺ cations in a layered structure. | researchgate.net |

| [Pt(OH)₄(H₂O)₂] | H₂SO₄ (4-12 M) | Solvent-mediated | [Pt(SO₄)n(H₂O)₆₋n]⁴⁻²ⁿ (n=0-4) | A series of mononuclear aqua-sulfato complexes are formed. | researchgate.netresearchgate.net |

| [Pt(OH)₄(H₂O)₂] | H₂SO₄ (>12 M) | Solvent-mediated | Polynuclear Pt(IV) species and bidentate sulfato complexes | Higher acid concentration leads to more complex species. | researchgate.netresearchgate.net |

| PtCl₄ | H₂SO₄ | Anion Exchange | Pt(SO₄)₂ | A direct route to platinum(IV) sulfate. | ontosight.ai |

| K₂PtCl₄ | H₂SO₄ (conc.) | Anion Exchange | Platinum(IV) chloride | A method for synthesizing platinum(IV) chloride from hexachloroplatinates. | researchgate.net |

Comprehensive Structural Characterization of Platinum Iv Sulfato Species

Crystallographic Analysis of Solid-State Structures

Single-crystal X-ray diffraction is a definitive analytical technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. carleton.edu This method provides precise data on unit cell dimensions, bond lengths, and bond angles, which are crucial for determining the coordination geometry of a central metal ion. carleton.edu For platinum(IV) complexes, which have a d6 electron configuration, a pseudo-octahedral geometry is consistently observed. nih.govmdpi.com This coordination environment features the platinum atom at the center, bonded to six surrounding ligands, with bond angles between adjacent ligands close to 90° and angles between ligands in trans positions approaching 180°. nih.gov

In the structural analysis of platinum(IV) sulfato species, this technique has been instrumental. A key example is the compound Pt₂(HSO₄)₂(SO₄)₂, the first binary sulfate (B86663) of platinum to be structurally characterized. researchgate.net Red single crystals were obtained from the reaction of elemental platinum with concentrated sulfuric acid at high temperature. researchgate.net X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The Pt(IV) centers in this structure exhibit a distorted octahedral coordination, defined by oxygen atoms from the surrounding sulfato and hydrogen sulfato ligands. researchgate.net The analysis provides precise Pt-O bond lengths and O-Pt-O bond angles, confirming the octahedral arrangement.

| Parameter | Value researchgate.net |

| Compound | Pt₂(HSO₄)₂(SO₄)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (pm) | 868.6(2) |

| b (pm) | 826.2(1) |

| c (pm) | 921.8(2) |

| **β (°) ** | 116.32(1) |

| Z | 2 |

A table showing the unit cell parameters for Pt₂(HSO₄)₂(SO₄)₂ determined by single-crystal X-ray diffraction.

The sulfate ion (SO₄²⁻) is a versatile ligand capable of coordinating to metal centers in several modes, including monodentate, bidentate (chelating), and bridging fashions. wikipedia.org In platinum(IV) sulfato chemistry, both bidentate and bridging modes are significant in the formation of stable structures. A bidentate sulfato ligand coordinates to a single metal center through two of its oxygen atoms, forming a chelate ring. A bridging sulfato ligand, conversely, links two or more metal centers, facilitating the formation of polynuclear complexes and extended networks. wikipedia.org

The structure of Pt₂(HSO₄)₂(SO₄)₂ provides a clear example of bridging sulfato and hydrogen sulfato ligands. researchgate.net In this dinuclear complex, the two platinum centers are linked by four bridging sulfate groups. Each Pt(IV) ion is coordinated by four SO₄²⁻ ions and two HSO₄⁻ ions. researchgate.net The sulfate ions act as bridging ligands, connecting to neighboring Pt₂⁶⁺ units to form extended layers. researchgate.net This bridging arrangement is fundamental to the formation of the compound's polymeric, layered architecture.

The layered structure of Pt₂(HSO₄)₂(SO₄)₂ is a prime example of this phenomenon. researchgate.net While the individual layers are formed by the bridging of Pt₂⁶⁺ cations by sulfate ions, these layers are interconnected by hydrogen bonds. researchgate.net Specifically, the hydroxyl group of the hydrogen sulfate (HSO₄⁻) ion acts as a hydrogen bond donor, while a non-bonding oxygen atom of a sulfate (SO₄²⁻) ion in an adjacent layer acts as the acceptor. researchgate.net This network of hydrogen bonds is responsible for holding the two-dimensional layers together to form the three-dimensional crystal lattice.

Polynuclear Platinum(IV) Sulfato Complex Architectures

Polynuclear platinum compounds (PPCs) are complexes containing two or more platinum centers. nih.gov The study of these clusters is significant as the proximity of metal centers can lead to unique chemical properties. In the context of platinum(IV) sulfato chemistry, dinuclear species have been structurally characterized.

The compound Pt₂(HSO₄)₂(SO₄)₂ is a well-defined dinuclear cluster. Its structure is built around dumbbell-shaped Pt₂⁶⁺ cations. researchgate.net While larger sulfato-bridged tetranuclear and hexanuclear platinum(IV) clusters are less documented, other Pt(IV) clusters with different bridging ligands, such as the tetraplatinum double cubane (B1203433) structure of [(PtIMe₃·PtI₂Me₂)₂], demonstrate the capacity of Pt(IV) to form complex polynuclear architectures. nih.gov The principles of metal-metal interactions and ligand bridging seen in these systems are applicable to the potential formation of higher-nuclearity sulfato clusters.

| Cluster Type | Example Compound | Key Structural Feature |

| Dinuclear | Pt₂(HSO₄)₂(SO₄)₂ researchgate.net | Dumbbell-shaped Pt₂⁶⁺ cations bridged by sulfato ligands. |

| Tetranuclear | [(PtIMe₃·PtI₂Me₂)₂] nih.gov | Face-bridged double cubane framework with iodide bridges (structural analogue). |

A table summarizing identified polynuclear platinum(IV) clusters.

Oligomeric and polymeric structures are formed when monomeric or small cluster units link together to form larger chains, sheets, or three-dimensional frameworks. This self-assembly is often directed by bridging ligands and non-covalent interactions like hydrogen bonding. nih.gov

Geometric Isomerism and Stereochemical Considerations in Octahedral Platinum(IV) Complexes

Platinum(IV) complexes characteristically adopt an octahedral geometry, where the central platinum atom is coordinated to six ligands. This specific spatial arrangement allows for the existence of stereoisomers, which are molecules that have the same chemical formula and connectivity but differ in the three-dimensional orientation of their atoms. wikipedia.orgntu.edu.sg Geometric isomerism, a type of stereoisomerism, is particularly significant in the context of octahedral platinum(IV) complexes, including those containing sulfato ligands. libretexts.orgcsbsju.edu Geometric isomers arise when ligands occupy different positions relative to one another around the central metal ion. libretexts.orgstudymind.co.uk

The possibility of geometric isomerism in a hypothetical platinum(IV) disulfate complex, [Pt(SO₄)₂(L)₂] (where L represents a generic monodentate ligand), depends on the coordination mode of the sulfato group. The sulfate ion can act as either a monodentate ligand, bonding to the platinum center through one oxygen atom, or as a bidentate chelating ligand, bonding through two oxygen atoms. Both scenarios provide the structural basis for cis-trans isomerism.

In an octahedral complex with the general formula MA₄B₂, where two ligands of one type (B) are different from the other four (A), two geometric isomers are possible. libretexts.org Similarly, for a complex of the type M(AA)₂B₂, where AA is a bidentate ligand, cis and trans isomers can also arise. libretexts.org

Cis-Trans Isomerism with Bidentate Sulfato Ligands

When the sulfato group acts as a bidentate ligand, a complex with the formula [Pt(SO₄)₂(L)₂] is formed. In this arrangement, the two monodentate ligands (L) can be positioned either adjacent to each other or on opposite sides of the platinum center.

cis-isomer : The two 'L' ligands are positioned at a 90° angle to each other. This arrangement results in a molecule with lower symmetry.

trans-isomer : The two 'L' ligands are positioned at a 180° angle to each other, on opposite sides of the platinum ion. This configuration typically results in a more symmetrical molecule.

The distinct spatial arrangements of the ligands in cis and trans isomers lead to different physical and chemical properties. byjus.comlongdom.org For example, the cis-isomer is generally polar, whereas the trans-isomer is often non-polar due to its symmetry, which can affect properties like solubility. byjus.com

| Isomer | Arrangement of 'L' Ligands | L-Pt-L Bond Angle | Molecular Symmetry | Expected Polarity |

|---|---|---|---|---|

| cis-[Pt(SO₄)₂(L)₂] | Adjacent | ~90° | Lower | Polar |

| trans-[Pt(SO₄)₂(L)₂] | Opposite | ~180° | Higher | Non-polar |

Stereochemical Considerations

The presence of bulky sulfato ligands introduces significant steric considerations. The spatial arrangement of these groups relative to other ligands affects the stability of the isomers. The different properties of geometric isomers can be profound; for instance, in other platinum complexes like cisplatin, cis-[Pt(NH₃)₂Cl₂], and its inactive counterpart transplatin, trans-[Pt(NH₃)₂Cl₂], the geometric arrangement is the determining factor for biological activity. libretexts.org While no specific research findings on the differential properties of platinum(IV) disulfate isomers are available, the principles established by other platinum complexes underscore the importance of stereochemical configurations.

Solution Chemistry, Speciation, and Aqueous Phase Behavior of Platinum Iv in Sulfate Media

pH-Dependent Speciation of Platinum(IV) Aqua-Sulfato Complexes

The speciation of Platinum(IV) in aqueous sulfate (B86663) media is profoundly influenced by pH. In solutions of platinum(IV) hydroxide (B78521), {[Pt(OH)4(H2O)2]}, dissolved in sulfuric acid, a series of aqua-hydroxo-sulfato complexes form. As the concentration of sulfuric acid changes, effectively altering the pH and sulfate availability, the nature of the dominant platinum species shifts. In lower concentrations of sulfuric acid (1–3 M), the solutions are unstable and tend to form hydrated platinum dioxide (PtO2·xH2O) particles through hydrolysis. researchgate.netresearchgate.netresearchgate.net At intermediate concentrations, stable mononuclear complexes prevail, while at very high concentrations, polynuclear species and complexes with bidentate sulfate ligands become significant. researchgate.netresearchgate.net For the first time, salts of the aqua–hydroxo Pt(IV) cation, specifically [Pt(OH)2(H2O)4]SO4, have been isolated and characterized, confirming the existence of these complex species in solution. researchgate.net

Influence of Sulfate Concentration on Platinum(IV) Species Distribution

The concentration of sulfate ions is a critical determinant of the distribution of Platinum(IV) species in solution. Systematic studies have identified distinct regions of H2SO4 concentration that correspond to different dominant forms of platinum. researchgate.netresearchgate.net

Low Sulfate Concentration (up to 3 M H2SO4): In this range, solutions are unstable and prone to the gradual precipitation of PtO2·xH2O. researchgate.netresearchgate.net

Intermediate Sulfate Concentration (4–12 M H2SO4): This region is characterized by the predominance of a series of mononuclear aqua-sulfato complexes. researchgate.netresearchgate.net

High Sulfate Concentration (above 12 M H2SO4): At these concentrations, in addition to the mononuclear species, polynuclear Pt(IV) complexes and species where the sulfato ligand acts in a bidentate coordination mode begin to form. researchgate.netresearchgate.net

This behavior highlights the direct role of the sulfate ligand in complexation, preventing the hydrolysis and precipitation that occurs at lower concentrations.

Table 1: Dominant Platinum(IV) Species as a Function of Sulfuric Acid Concentration

| H2SO4 Concentration | Dominant Platinum(IV) Species/Behavior |

|---|---|

| Up to 3 M | Unstable solutions, formation of PtO2·xH2O particles |

| 4–12 M | Mononuclear aqua-sulfato complexes: [Pt(SO4)n(H2O)6–n]4–2n |

This table summarizes the general speciation of Platinum(IV) based on the concentration of the sulfuric acid medium. researchgate.netresearchgate.net

Formation and Stability of Mononuclear Platinum(IV) Sulfato Complexes

In the 4–12 M H2SO4 concentration range, a series of stable mononuclear aqua-sulfato complexes are the dominant species. researchgate.netresearchgate.net These complexes can be represented by the general formula [Pt(SO4)n(H2O)6–n]4–2n, where 'n' can range from 0 to 4. researchgate.netresearchgate.net The formation of these complexes involves the stepwise substitution of water molecules in the coordination sphere of the hydrated Platinum(IV) ion by sulfate ions. The stability of these mononuclear complexes in this specific concentration range prevents the formation of insoluble platinum oxides. researchgate.net The specific distribution and relative abundance of each complex within this series depend on the precise concentration of sulfuric acid.

Conditions Governing the Formation of Polynuclear Platinum(IV) Sulfato Complexes in Solution

The formation of polynuclear Platinum(IV) sulfato complexes is favored under conditions of high sulfuric acid concentration, specifically 12 M and above. researchgate.netresearchgate.net At such high concentrations, the increased availability of sulfate ions and the reduced activity of water promote the formation of bridges between platinum centers. While detailed structural characterization of these polynuclear species in solution is complex, their emergence alongside mononuclear complexes and species with bidentate sulfato ligands signifies a shift in the equilibrium from simple monomeric units to more complex, bridged structures. researchgate.netresearchgate.net This oligomerization process is analogous to what has been observed for Platinum(IV) in nitric acid solutions, where aging and high acid concentration lead to the formation of di- and tetranuclear complexes with OH- and NO3- bridging ligands. nih.gov

Redox Equilibria and Transformation Pathways in Aqueous Environments

The redox chemistry of platinum in aqueous solutions is critical, with the Pt(IV)/Pt(II) couple governing many of its transformation pathways. Platinum(IV) complexes are generally kinetically inert due to their d6 electronic configuration and octahedral geometry, making them stable in solution. anl.govnih.gov For these complexes to become reactive, they typically must be reduced to the more labile Pt(II) state. anl.govmdpi.comnih.gov This reduction process involves a change in geometry from octahedral to square-planar and the loss of two axial ligands. nih.govrsc.org

Mechanistic Insights into Pt(IV)/Pt(II) Redox Cycles

It is widely accepted that Pt(IV) complexes function as prodrugs that are activated via reduction to the cytotoxic Pt(II) species. mdpi.comnih.govmdpi.com This principle provides fundamental insights into the Pt(IV)/Pt(II) redox cycle in aqueous environments. The reduction can proceed through either inner-sphere or outer-sphere electron transfer mechanisms. rsc.org The nature of the ligands coordinated to the platinum center significantly affects the reduction potential of the Pt(IV)/Pt(II) couple. mdpi.com For instance, complexes with axial chloride ligands are more easily reduced than those with hydroxide ligands. nih.gov

The reduction process is often facilitated by biological reductants like ascorbic acid or glutathione (B108866). nih.gov In a sulfate medium, while sulfate itself is not a reducing agent, the fundamental mechanism of reduction would remain the same, requiring an external reducing agent. The stability of the Pt(IV) state allows it to persist in solution until it encounters a suitable reductant, at which point it is converted to the more reactive Pt(II) form, losing its axial ligands in the process. nih.govrsc.org

Interaction with Other Anions and Cations in Complex Solution Matrices

The behavior of the platinum(IV) cation in these complex environments is governed by several factors, including the relative concentrations of the competing ions, the pH of the solution, and the inherent stability of the various possible platinum complexes.

Interaction with Other Anions

In a solution containing multiple types of anions, there is a competitive equilibrium for the coordination to the Pt(IV) center. The outcome of this competition is largely determined by the relative stability of the complexes formed with each anion.

Research indicates that in mixed acidic sulfate-chloride media, the presence of chloride ions can significantly impact the speciation of platinum(IV). rsc.org Halide ions such as bromide and iodide have been shown to increase the distribution ratio of Pt(IV) in such environments, suggesting the formation of platinum-halide complexes that are more readily extracted into a non-aqueous phase. rsc.org This implies a hierarchy of ligand preference for the Pt(IV) ion.

The general trend for the stability of platinum(IV) halide complexes is I⁻ > Br⁻ > Cl⁻. Therefore, in a solution containing sulfate and various halide ions, it is expected that platinum(IV) will preferentially form complexes with the heavier halides. The presence of these competing anions can lead to the displacement of sulfate ligands from the coordination sphere of the platinum(IV) ion.

The table below summarizes the expected interactions of platinum(IV) with other common anions in a sulfate medium.

| Anion | Chemical Formula | Expected Interaction with Platinum(IV) in Sulfate Media | Resulting Platinum Species (Example) |

| Chloride | Cl⁻ | Competitive complex formation, especially at high chloride concentrations. | [PtCl₆]²⁻, [PtClₓ(SO₄)ᵧ]ⁿ⁻ |

| Bromide | Br⁻ | Stronger complex formation compared to chloride, leading to displacement of sulfate. | [PtBr₆]²⁻, [PtBrₓ(SO₄)ᵧ]ⁿ⁻ |

| Iodide | I⁻ | Very strong complex formation, likely to dominate speciation. | [PtI₆]²⁻ |

| Nitrate | NO₃⁻ | Generally weaker interaction compared to sulfate and halides. | Primarily sulfato- or aquo-complexes |

| Phosphate | PO₄³⁻ | Can form stable complexes, especially in less acidic conditions. | [Pt(PO₄)ₓ(SO₄)ᵧ]ⁿ⁻ |

Interaction with Other Cations

Alkali and alkaline earth metal cations can affect the activity of the sulfate ions in solution, thereby indirectly influencing the equilibria involving platinum-sulfate complexes. For example, in concentrated solutions of salts like sodium sulfate or magnesium sulfate, the high ionic strength can alter the stability of the platinum complexes.

Furthermore, the presence of certain cations can lead to the precipitation of sparingly soluble sulfate salts, which could, in turn, affect the concentration of free sulfate available to complex with platinum(IV). Studies on the influence of alkaline earth metal cations on platinum electrodes in sulfate solutions suggest that cations like Mg²⁺, Ca²⁺, and Sr²⁺ can be present at the electrode-solution interface and may influence electrochemical processes. researchgate.netnih.gov While this is not direct solution-phase complexation, it indicates the presence and potential role of these cations in the vicinity of platinum species in sulfate media.

The table below outlines the potential effects of common cations on the behavior of platinum(IV) in sulfate solutions.

| Cation | Chemical Formula | Potential Influence on Platinum(IV) in Sulfate Media |

| Sodium | Na⁺ | Primarily contributes to the overall ionic strength of the solution. |

| Potassium | K⁺ | Similar to sodium, affects the ionic strength. |

| Magnesium | Mg²⁺ | Can influence the activity of sulfate ions and may interact at interfaces. researchgate.netnih.gov |

| Calcium | Ca²⁺ | May lead to the precipitation of calcium sulfate, affecting sulfate availability. researchgate.netnih.gov |

| Iron(III) | Fe³⁺ | Can form strong sulfate complexes, competing with platinum for sulfate ligands. |

| Aluminum | Al³⁺ | Similar to iron(III), forms stable sulfate complexes. |

Electronic Structure, Bonding, and Theoretical Frameworks for Platinum Iv Sulfato Complexes

Molecular Orbital Theory Applied to Platinum(IV) Coordination

Molecular Orbital (MO) theory describes the bonding in coordination complexes as the combination of metal and ligand atomic orbitals to form molecular orbitals that extend over the entire molecule. wikipedia.org For an octahedral platinum(IV) complex, such as a hypothetical [Pt(SO4)6]8- ion or a structure where sulfate (B86663) acts as a bidentate ligand, we consider the interactions between the platinum's valence orbitals (5d, 6s, 6p) and the symmetry-adapted linear combinations (SALCs) of the ligand orbitals—primarily the oxygen p-orbitals of the sulfate groups. dalalinstitute.com

The formation of the metal-ligand bonds can be broken down into sigma (σ) and pi (π) interactions:

Sigma (σ) Bonding: The primary bonding interaction involves the overlap of filled ligand σ-orbitals with the empty metal orbitals of appropriate symmetry. In an octahedral geometry, the platinum 6s (a1g symmetry), 6p (t1u symmetry), and two of the 5d orbitals (the eg set: d({z^2}) and d({x^2-y^2})) overlap with six ligand SALCs to form six bonding σ MOs and six antibonding σ* MOs. youtube.comyoutube.com The twelve electrons from the six ligand donor atoms fill the six bonding MOs, forming the stable coordination complex.

A qualitative molecular orbital diagram for an octahedral Pt(IV) complex with π-donating ligands like sulfate would show the set of six bonding σ orbitals at the lowest energy, followed by the π-bonding t2g orbitals. Higher in energy are the metal-centered, non-bonding t2g* orbitals and the σ-antibonding eg* orbitals.

Ligand Field Theory and d-Orbital Splitting in Octahedral Pt(IV) Geometry

Ligand Field Theory (LFT), an extension of crystal field theory, provides a clear picture of the effect of ligands on the degeneracy of the metal's d-orbitals. wikipedia.orglibretexts.org In an octahedral field, the electrostatic interaction between the ligand lone pairs and the platinum(IV) d-orbitals causes them to split into two distinct energy levels. ohio-state.edu

The eg set (comprising the d({z^2}) and d({x^2-y^2}) orbitals) points directly towards the ligands along the Cartesian axes, experiencing greater electrostatic repulsion and thus increasing in energy. vedantu.com

The t2g set (comprising the dxy, dxz, and dyz orbitals) is directed between the ligands, experiencing less repulsion and becoming lower in energy relative to the barycenter. vedantu.com

The energy difference between these two sets is known as the ligand field splitting parameter, Δo (or 10Dq). ohio-state.edu The magnitude of Δo is determined by the metal ion, its oxidation state, and the nature of the ligands. For platinum(IV), two factors lead to a very large Δo:

High Oxidation State: The +4 charge on platinum results in a strong attraction for the ligand electrons, leading to a larger splitting. libretexts.org

Third-Row Transition Metal: As a 5d transition metal, platinum has large, diffuse d-orbitals that overlap more effectively with ligand orbitals, resulting in stronger interactions and a significantly larger Δo compared to 3d or 4d metals. ohio-state.edu

This large splitting energy is a dominant feature of the electronic structure of Pt(IV) complexes and is critical for determining their magnetic properties and spectroscopic features.

Charge Transfer Phenomena: Ligand-to-Metal Charge Transfer (LMCT) Bands

Charge transfer (CT) transitions involve the movement of an electron between orbitals that are primarily centered on the ligand and orbitals primarily centered on the metal. wikipedia.org For platinum(IV) complexes with sulfato ligands, Ligand-to-Metal Charge Transfer (LMCT) is the most significant of these phenomena. slideshare.net

An LMCT transition can be conceptualized as an internal redox process where an electron is excited from a low-energy orbital (HOMO, Highest Occupied Molecular Orbital), which is predominantly ligand in character (oxygen p-orbitals), to a higher-energy empty or partially filled orbital (LUMO, Lowest Unoccupied Molecular Orbital), which is predominantly metal in character (the empty eg* orbitals of Pt(IV)). wikipedia.orgslideshare.net

This process is favored in complexes where:

The metal is in a high oxidation state (like Pt(IV)), making it easily reducible.

The ligand has high-energy lone pairs (like the oxygen atoms of sulfate), making it easily oxidizable.

LMCT transitions are typically spin-allowed and Laporte-allowed, resulting in very intense absorption bands in the UV-visible spectrum, often with molar absorptivities (ε) far exceeding those of the much weaker d-d transitions. wikipedia.org For Pt(IV) complexes with oxygen-donor ligands, these intense bands are expected, often contributing to their color. nih.gov

Analysis of Covalency and Ionicity in Platinum-Sulfur Bonds

The nature of the bonds between platinum and the sulfate ligand—specifically, the Pt-O bonds—is not purely ionic. The high positive charge (+4) of the platinum ion exerts a strong polarizing effect on the electron clouds of the oxygen atoms of the sulfate ligand. This polarization leads to a significant sharing of electron density between the metal and the ligand, indicating a high degree of covalent character in the Pt-O bonds. wikipedia.org

While a simple ionic model would involve electrostatic attraction between a Pt4+ cation and SO42- anions, this fails to capture the true nature of the interaction. The formation of coordinate covalent bonds, as described by MO theory, is a more accurate representation. The metal–oxygen bonds in sulfate complexes are known to possess significant covalent character. wikipedia.org Studies on related platinum-sulfur systems, such as those involving thiolate ligands, also confirm the presence of highly covalent bonds. researchgate.net

Electronic Configuration and Spin States of Platinum(IV) Centers

The electronic configuration of a neutral platinum atom is [Xe]4f¹⁴5d⁹6s¹. To form the platinum(IV) ion, four electrons are removed, resulting in the configuration [Xe]4f¹⁴5d⁶. This makes Pt(IV) a d⁶ metal center.

The spin state of the complex is determined by how these six d-electrons populate the split t2g and eg orbitals. The outcome depends on the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.

High-Spin: If Δo < P, electrons will occupy the higher-energy eg orbitals before pairing in the t2g orbitals. The configuration would be (t2g)⁴(eg)².

Low-Spin: If Δo > P, it is energetically more favorable for electrons to pair up in the lower-energy t2g orbitals. The configuration would be (t2g)⁶(eg)⁰. vedantu.comdoubtnut.com

For virtually all platinum(IV) complexes, the scenario is low-spin. ohio-state.edu The large value of Δo associated with the third-row transition metal in a high +4 oxidation state far exceeds the spin-pairing energy. libretexts.orgohio-state.edu Therefore, the six d-electrons of Pt(IV) will completely fill the lower-energy t2g orbitals.

The resulting electronic configuration is (t2g)⁶(eg)⁰ . researchgate.net This configuration has no unpaired electrons, meaning that platinum(IV) sulfato complexes are expected to be diamagnetic .

Table of Electronic Properties for Octahedral Platinum(IV)

| Property | Description | Value / State |

| Metal Ion | Platinum(IV) | Pt(IV) |

| d-Electron Count | Number of electrons in the 5d orbitals | 6 |

| Coordination Geometry | Assumed geometry for analysis | Octahedral |

| d-Orbital Splitting | Energy separation between t2g and eg sets | Large (Δo) |

| Spin State | Preferred spin arrangement of d-electrons | Low-Spin ohio-state.eduvedantu.com |

| Electronic Configuration | Distribution of electrons in split d-orbitals | (t2g)⁶(eg)⁰ researchgate.net |

| Magnetic Properties | Behavior in a magnetic field | Diamagnetic |

| Expected CT Spectra | Dominant type of charge transfer | Ligand-to-Metal (LMCT) slideshare.net |

Advanced Spectroscopic and Electrochemical Investigations of Platinum Iv Sulfato Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of platinum complexes in solution. acs.org The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I=1/2, is particularly well-suited for NMR studies, offering high sensitivity to the metal's chemical environment. wikipedia.org

The chemical shift of ¹⁹⁵Pt is exceptionally sensitive to the oxidation state, coordination number, and the nature of the ligands directly bonded to the platinum center. uni-muenster.denih.gov The ¹⁹⁵Pt NMR chemical shifts span a vast range of over 13,000 ppm, making it an excellent tool for distinguishing between different platinum species in solution. acs.orgwikipedia.org

For platinum(IV) complexes, the coordination environment is typically octahedral. The ¹⁹⁵Pt chemical shift provides a unique "fingerprint" for each specific complex, allowing for unambiguous identification. uni-muenster.de The substitution of ligands in the coordination sphere of a Pt(IV) center leads to predictable changes in the chemical shift. For instance, in sulfato systems, the coordination of sulfate (B86663) ligands, which are oxygen-donors, would result in ¹⁹⁵Pt chemical shifts that are distinct from those with halide or nitrogen-donor ligands. Studies on various Pt(IV) complexes show that the chemical shifts move downfield upon oxidation from Pt(II) to Pt(IV). For example, the ¹⁹⁵Pt NMR peak for K[Pt(IV)(dipep)Cl(OH)₂] complexes appears around 1200 ppm, which is approximately 3150 ppm downfield from their Pt(II) counterparts. nih.gov The specific resonance is highly dependent on the entire PtL₆ coordination sphere.

| Complex Type | Ligand Donor Atoms | Typical δ(¹⁹⁵Pt) (ppm) | Reference |

|---|---|---|---|

| [PtCl₆]²⁻ | 6 x Cl | 0 (Reference) | wikipedia.org |

| [PtBr₆]²⁻ | 6 x Br | -1260 | acs.org |

| [PtI₆]²⁻ | 6 x I | -3495 | rsc.org |

| K[Pt(IV)(Hdipep)Cl₂(OH)₂] | N, O, Cl, OH | ~900 | nih.gov |

| [PtX₂(thioether macrocycle)]²⁺ | 4 x S, 2 x X (Cl, Br) | 5000 - 8000 | rsc.org |

The data illustrates the significant influence of the coordinated ligands on the platinum chemical shift. It is expected that platinum(IV) sulfato complexes would exhibit shifts characteristic of an oxygen-rich coordination environment.

While ¹⁹⁵Pt NMR provides direct information about the metal center, ¹H and ¹³C NMR are crucial for characterizing the organic ligands that may be present in mixed-ligand platinum(IV) sulfato systems. The coordination of a ligand to the platinum center induces significant changes in the chemical shifts of the ligand's protons and carbons. rsc.org This coordination-induced shift can confirm the binding of the ligand to the metal.

For example, protons on a ligand closest to the platinum center typically experience a downfield shift due to the deshielding effect of the metal ion. nih.govnih.gov In complexes containing other ligands besides sulfate, such as amines or carboxylates, ¹H NMR can reveal the stereochemistry of the complex. The presence of geometric isomers, such as cis and trans or fac and mer isomers, gives rise to distinct sets of signals in the ¹H NMR spectrum, allowing for their identification and quantification. uni-muenster.de Furthermore, coupling between ¹⁹⁵Pt and ligand nuclei (e.g., ¹H, ¹³C, ³¹P) can be observed, providing definitive evidence of coordination and valuable structural information.

The ¹⁹⁵Pt NMR chemical shift is not only a marker of the coordination environment but is also strongly correlated with the electronic properties of the complex. The shielding of the platinum nucleus is directly related to the nature of the metal-ligand bonds. rsc.org A well-established trend shows that the ¹⁹⁵Pt chemical shift is highly sensitive to the electronegativity of the donor atoms in the ligands. illinois.edu

Research on platinum(IV) halide complexes has demonstrated an inverse linear relationship between the ¹⁹⁵Pt NMR chemical shifts and the sum of the ionic radii of the coordinated halide ligands. rsc.org This suggests that ligands with larger, more polarizable electron clouds provide greater shielding to the platinum nucleus, resulting in a more upfield (less positive or more negative) chemical shift. rsc.org This principle can be extended to sulfato ligands. The substitution of a less electronegative ligand with a more electronegative one, such as replacing a bromide with a sulfate ligand (coordinating through oxygen), would lead to a deshielding of the platinum nucleus and a downfield shift in the ¹⁹⁵Pt NMR spectrum. libretexts.org These correlations allow for the prediction and rationalization of chemical shifts based on the electronic characteristics of the ligands.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local geometric structure of the absorbing atom. princeton.edu It is particularly valuable for studying materials that lack long-range order, such as amorphous solids or species in solution. researchgate.net XAS spectra are divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region of the Pt L₃-edge spectrum is highly sensitive to the oxidation state and coordination geometry of the platinum atom. mdpi.comillinois.edu The energy of the absorption edge shifts to higher values as the formal oxidation state of the metal increases. xrayabsorption.org This chemical shift is a reliable indicator of the platinum oxidation state.

For platinum complexes, the L₃-edge energy for Pt(IV) is distinctly higher (by approximately 1 to 2 eV) than for Pt(II). mdpi.comnih.gov Additionally, the intensity of the "white line," the prominent peak at the absorption edge, is also characteristic of the oxidation state and coordination environment. Octahedrally coordinated Pt(IV) compounds typically exhibit a more intense white line compared to square-planar Pt(II) compounds. mdpi.comnih.gov By comparing the XANES spectrum of a sample to those of known Pt(II) and Pt(IV) standards, the +4 oxidation state in platinum(IV) disulfate can be unequivocally confirmed. nih.govanl.gov This method is quantitative and can be used to determine the relative proportions of different oxidation states in a mixture. nih.gov

The EXAFS region, which consists of oscillations extending several hundred eV above the absorption edge, contains quantitative information about the local atomic environment of the absorbing platinum atom. libretexts.org Analysis of the EXAFS signal can accurately determine the types of neighboring atoms, their distances from the platinum center (bond lengths), and their coordination numbers. researchgate.netmdpi.com

For a platinum(IV) sulfato complex, EXAFS analysis would provide precise Pt–O bond distances for the coordinated sulfate ligands. It can also distinguish between different shells of atoms, for instance, the sulfur atom of the sulfate group would appear as a more distant neighbor. This technique is capable of determining bond lengths with high precision, often to within ±0.02 Å. libretexts.org EXAFS studies on various Pt(IV) complexes have established typical bond lengths for different ligand types, which can be used as a reference for analyzing platinum(IV) sulfato systems. mdpi.com For example, oxidation from Pt(II) to Pt(IV) often results in a slight lengthening of the bonds to the equatorial ligands. rsc.org

| Complex | Bond | Distance (Å) | Reference |

|---|---|---|---|

| PtS₂ | Pt-S (1st shell) | ~2.39 | mdpi.com |

| PtO₂ | Pt-O (1st shell) | ~2.05 | mdpi.com |

| Ptᴵⱽ[TpCF₃PP]Cl₂ | Pt-N | 2.03 | nih.gov |

| Ptᴵⱽ[TpCF₃PP]Cl₂ | Pt-Cl | 2.31 | nih.gov |

| [PtCl₂( nih.govaneS₄)]²⁺ | Pt-S | 2.33 - 2.34 | rsc.org |

This structural information is crucial for understanding the geometry of the complex and how the sulfate ligands bind to the platinum(IV) center, whether in a monodentate or bidentate fashion. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of platinum(IV) sulfato complexes. These methods provide detailed insights into the coordination environment of the sulfate ligands and the nature of the platinum-oxygen bonds.

Identification of Sulfato Vibrational Modes

The free sulfate ion (SO₄²⁻) possesses a tetrahedral (Td) symmetry, which results in four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). In the Raman spectrum of the free ion, all four modes are active, whereas in the infrared spectrum, only the ν₃ and ν₄ modes are active.

When the sulfate ion coordinates to a metal center, such as Platinum(IV), its symmetry is lowered. This reduction in symmetry, for instance to C₃ᵥ for monodentate coordination or C₂ᵥ for bidentate chelation, causes the degenerate modes (ν₂ and ν₃) to split and can render IR-inactive modes (ν₁) active. researchgate.netudel.edu The observation of these new bands and the splitting of degenerate bands in the IR and Raman spectra provide definitive evidence of sulfate coordination. The number and position of the split bands can help distinguish between different coordination modes (e.g., monodentate, bidentate). udel.eduacs.org

For instance, in a bidentate coordination environment, the ν₃ asymmetric stretching mode often splits into three distinct bands, providing strong evidence for this binding mode. Similarly, the ν₁ symmetric stretching mode, which is forbidden in the IR spectrum of the free sulfate ion, typically appears as a strong band upon coordination. udel.edu

| Vibrational Mode | Symmetry (Free Ion, Td) | Approximate Wavenumber (cm⁻¹) (Free Ion) | Activity (Free Ion) | Changes Upon Coordination |

|---|---|---|---|---|

| ν₁ (Symmetric Stretch) | A₁ | ~981 | Raman active, IR inactive | Becomes IR active. |

| ν₂ (Symmetric Bend) | E | ~451 | Raman active | Splits into two bands. |

| ν₃ (Asymmetric Stretch) | F₂ | ~1104 | Raman active, IR active | Splits into two or three bands. |

| ν₄ (Asymmetric Bend) | F₂ | ~613 | Raman active, IR active | Splits into two or three bands. |

Probing Platinum-Ligand Bond Strengths and Symmetries

Beyond identifying the coordination of the sulfato ligand, vibrational spectroscopy also provides information on the platinum-ligand bonds. The far-infrared and low-frequency Raman regions are particularly useful for observing vibrations associated with the Pt-O bonds formed between the platinum center and the oxygen atoms of the sulfate ligand. researchgate.netcdnsciencepub.com The frequencies of these Pt-O stretching modes are directly related to the strength of the bond; higher frequencies generally indicate stronger bonds. nih.gov

The appearance of a band attributable to the Pt-O stretching vibration, for example around 554 cm⁻¹, can be a direct indicator of the formation of the platinum-sulfato complex. irdg.org The symmetry of the complex also influences the number of expected Pt-O bands. For an octahedral Pt(IV) complex, group theory analysis based on the point group symmetry of the molecule can predict the number of IR and Raman active Pt-O stretching modes. escholarship.orgnih.gov By comparing the experimental spectra with these predictions, the molecular symmetry can be confirmed. For example, a simple, highly symmetric complex might show only one Pt-O stretch in the IR spectrum, whereas a less symmetric structure would exhibit multiple bands. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for investigating the electronic structure of platinum(IV) complexes. The spectra are typically dominated by intense charge-transfer bands, which are highly sensitive to the nature of the ligands and the oxidation state of the platinum center.

Characterization of LMCT Bands and Their Sensitivity to Ligand Environment

The electronic spectra of platinum(IV) complexes are characterized by intense absorptions known as Ligand-to-Metal Charge Transfer (LMCT) bands. rsc.org These transitions involve the transfer of an electron from a molecular orbital that is primarily ligand in character to one that is predominantly metal-based (specifically, to the empty d-orbitals of the Pt(IV) center). wikipedia.orglibretexts.org This process results in the temporary reduction of the metal center. wikipedia.org

LMCT bands are selection-rule allowed, leading to very high molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹), which makes them easily distinguishable from the much weaker, parity-forbidden d-d transitions. wikipedia.orglibretexts.org For Pt(IV) complexes, these bands are typically observed in the UV region. rsc.orgnih.gov The energy (and thus the wavelength) of the LMCT band is highly dependent on the energy gap between the ligand and metal orbitals. testbook.com This gap is influenced by several factors:

Oxidation State of the Metal: The high +4 oxidation state of platinum makes it highly electrophilic, lowering the energy of its d-orbitals and facilitating the LMCT transition. This is why Pt(IV) complexes generally exhibit more intense and red-shifted (lower energy) LMCT bands compared to their Pt(II) counterparts. rsc.org

Kinetic Monitoring of Redox Processes using UV-Vis

The distinct and intense electronic signature of the Pt(IV) oxidation state makes UV-Vis spectroscopy an ideal tool for monitoring the kinetics of its reduction to Pt(II). mdpi.comresearchgate.net Platinum(IV) complexes are often considered prodrugs that are activated via reduction in a biological environment. nih.gov This reduction process involves the loss of two axial ligands and the formation of a square-planar Pt(II) species. nih.gov

Kinetic studies can be performed by monitoring the change in absorbance at a wavelength corresponding to the Pt(IV) LMCT band over time. mdpi.comnih.gov As the Pt(IV) complex is reduced to Pt(II), the characteristic LMCT band decreases in intensity or disappears entirely, allowing for the rate of the reaction to be determined. rsc.orgresearchgate.net Techniques such as stopped-flow spectrophotometry are frequently employed for studying these reactions, as they allow for the rapid mixing of reactants and the monitoring of fast kinetic processes. mdpi.comnih.govresearchgate.net By analyzing the kinetic traces under various conditions (e.g., different concentrations, temperatures), the reaction mechanism and rate law for the reduction of the platinum(IV) sulfato complex can be elucidated. mdpi.comnih.gov

| Complex Type | Transition Type | Typical Wavelength Range | Characteristic Feature |

|---|---|---|---|

| Platinum(IV) Complexes | Ligand-to-Metal Charge Transfer (LMCT) | UV Region (~200-350 nm) | High molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹) |

| Platinum(II) Complexes | d-d transitions / LMCT | UV-Vis Region | LMCT bands are less intense and blue-shifted compared to Pt(IV) |

Electrochemistry: Cyclic Voltammetry and Related Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), provide critical information about the redox properties of platinum(IV) sulfato systems. CV allows for the investigation of the stability of the Pt(IV) oxidation state and the potential at which its reduction occurs.

In a typical cyclic voltammogram of a Pt(IV) complex, the potential is scanned in the cathodic (negative) direction and then reversed. The key feature for a platinum(IV) sulfato complex would be an irreversible cathodic peak corresponding to the reduction of Pt(IV) to Pt(II). This process is generally irreversible because the reduction is accompanied by a significant structural change: the octahedral Pt(IV) complex loses its two axial ligands to form a square-planar Pt(II) complex. nih.gov

The potential at which this reduction peak occurs (the cathodic peak potential, Epc) is a direct measure of the stability of the Pt(IV) complex. A more negative reduction potential indicates a more stable Pt(IV) oxidation state, as more energy is required to induce reduction. nih.gov The stability is heavily influenced by the coordinating ligands. For instance, strongly basic ligands like hydroxide (B78521) are known to significantly stabilize the Pt(IV) state, resulting in very negative reduction potentials. nih.gov The sulfato ligand's influence on the redox potential would be a key parameter determined by this technique.

Further sweeps might reveal subsequent reduction of the formed Pt(II) species to Pt(0) at more negative potentials. The voltammogram of the platinum electrode itself in a sulfate-containing electrolyte shows characteristic regions for hydrogen adsorption/desorption and the formation and reduction of platinum oxides on the electrode surface. researchgate.netacs.org The presence of the platinum(IV) sulfato complex in solution would superimpose its own reduction features onto this baseline electrochemical behavior.

Investigation of Redox Potentials and Mechanisms

The reduction of platinum(IV) to platinum(II) is a central feature of its chemistry. While specific standard redox potential values for platinum(IV) sulfato complexes are not extensively documented, the mechanisms are understood to be analogous to other platinum coordination compounds. The reduction generally proceeds via a two-electron transfer process. nih.gov This transformation is critical as the Pt(II) state is typically more kinetically reactive.

The potential at which this redox event occurs is highly dependent on the coordination sphere of the platinum center. Ligands, such as sulfate (SO₄²⁻), water (H₂O), and hydroxide (OH⁻), directly influence the electronic environment of the platinum ion, thereby altering the stability of the +4 and +2 oxidation states and shifting the redox potential.

Investigations into the reduction of various Pt(IV) complexes indicate that the process often occurs through a reductive elimination mechanism. nih.gov This can be initiated by a nucleophilic attack on a ligand, facilitating the two-electron transfer to the platinum center and the subsequent release of two axial ligands. nih.gov The reactivity of Pt(IV) complexes is influenced by the nature of the other ligands present in the coordination sphere. nih.gov

Electron Transfer Processes and Intermediates in Pt(IV)/Pt(II) Couples

The conversion between Pt(IV) and Pt(II) is a fundamental two-electron redox process. nih.gov The octahedral geometry of Pt(IV) complexes transforms into the square planar geometry characteristic of Pt(II) complexes upon reduction. This process involves the loss of the two axial ligands from the Pt(IV) coordination sphere.

The mechanism for this electron transfer in many platinum systems is a direct two-electron step, avoiding the formation of a platinum(III) intermediate. nih.gov This is often described as an outer-sphere electron transfer or a ligand-mediated inner-sphere process. For instance, studies on the reduction of Pt(IV) chloro complexes by sulfur-donor biomolecules show a process involving nucleophilic attack on a coordinated chloride ligand, which leads to the two-electron transfer. nih.gov In a sulfato system, a similar mechanism may occur, where an incoming reductant interacts with a coordinated sulfato or aqua ligand.

While Pt(III) species are generally unstable, they have been proposed as transient intermediates in some platinum redox reactions. However, for most Pt(IV) to Pt(II) reductions, particularly in the context of anticancer prodrug activation, a direct two-electron transfer is the predominantly accepted pathway. nih.gov

Mass Spectrometry (e.g., ESI-MS) for Complex Identification and Speciation

Electrospray ionization mass spectrometry (ESI-MS) is an indispensable tool for identifying and characterizing platinum complexes in solution. chempap.org This soft ionization technique allows for the transfer of intact complex ions from the solution phase to the gas phase with minimal fragmentation, making it ideal for studying the speciation of metal complexes in aqueous environments. chempap.org

Systematic studies on the speciation of platinum(IV) in sulfuric acid have revealed that "Platinum(4+) disulfate" does not exist as a simple salt in solution. Instead, it is part of a complex equilibrium involving a series of mononuclear aqua-sulfato species. nih.govacs.orgresearchgate.net The distribution of these species is highly dependent on the concentration of sulfuric acid. In sulfuric acid concentrations ranging from 4 to 12 M, the dominant species are mononuclear complexes with the general formula [Pt(SO₄)ₙ(H₂O)₆₋ₙ]⁴⁻²ⁿ. nih.govacs.orgresearchgate.net

ESI-MS can be used to identify these individual complexes. Each species in the series would produce a distinct signal in the mass spectrum corresponding to its specific mass-to-charge ratio (m/z). A crucial feature for the unambiguous identification of these species is the characteristic isotopic pattern of platinum, which arises from its multiple stable isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt). This unique isotopic signature serves as a definitive fingerprint for platinum-containing ions in the mass spectrum. chempap.org

The table below details the primary platinum(IV) aqua-sulfato complexes identified in sulfuric acid solutions. nih.govacs.orgresearchgate.net The neutral complex, [Pt(SO₄)₂(H₂O)₄]⁰, corresponds to the composition of Platinum(IV) disulfate in an aqueous environment.

Table 1: Mononuclear Platinum(IV) Aqua-Sulfato Complexes

| Formula | n | Charge |

| [Pt(H₂O)₆]⁴⁺ | 0 | +4 |

| [Pt(SO₄)(H₂O)₅]²⁺ | 1 | +2 |

| [Pt(SO₄)₂(H₂O)₄]⁰ | 2 | 0 |

| [Pt(SO₄)₃(H₂O)₃]²⁻ | 3 | -2 |

| [Pt(SO₄)₄(H₂O)₂]⁴⁻ | 4 | -4 |

This table is based on speciation studies of Pt(IV) in 4-12 M sulfuric acid solutions. nih.govacs.orgresearchgate.net

Reaction Mechanisms and Kinetic Studies in Platinum Iv Sulfato Chemistry

Ligand Substitution Kinetics and Mechanismsresearchgate.net

Ligand substitution at a metal center can proceed through a continuum of mechanisms, primarily categorized as associative, dissociative, or interchange. researchgate.netsolubilityofthings.comlibretexts.org

Associative (A) Mechanism: The incoming ligand binds to the metal center first, forming an intermediate with an increased coordination number, before the leaving group departs. solubilityofthings.comlibretexts.org

Dissociative (D) Mechanism: The leaving group departs first, forming an intermediate with a reduced coordination number, which is then attacked by the incoming ligand. researchgate.netlibretexts.org

For octahedral Pt(IV) complexes, direct ligand substitution is generally a very slow process due to their kinetic inertness. researchgate.netsemanticscholar.org Most evidence suggests that for reactions with nucleophiles to occur, the Pt(IV) center must first be activated by reduction to the more labile square-planar Pt(II) state. researchgate.net The resulting Pt(II) complex can then undergo faster ligand substitution, typically via an associative mechanism. libretexts.orgrsc.org

Reactivity with Biological Thiol and Disulfide Systems (as Fundamental Chemical Reactions)researchgate.netlibretexts.orgsemanticscholar.orgrsc.orgmuni.cz

Endogenous sulfur-containing molecules, particularly thiols like L-glutathione (GSH), are key players in the intracellular activation of platinum(IV) complexes. nih.govmuni.cznih.gov These biomolecules can act as potent reducing agents, converting the Pt(IV) prodrug into its active Pt(II) form. nih.govresearchgate.net

The reactivity of Pt(IV) complexes with thiols is highly dependent on the nature of the ligands. The general order of reactivity for some common reducing agents is GSH > L-cysteine > L-methionine. researchgate.net The reaction kinetics follow a second-order rate law, and the deprotonated thiolate species (GS⁻) is typically the major, more potent reductant compared to the protonated thiol (GSH). nih.gov

The reduction of Pt(IV) to Pt(II) is a redox reaction where the platinum center is the oxidant and the thiol is the reductant. Concurrently with the reduction of platinum, the thiol is oxidized. researchgate.net The primary oxidation product of a thiolate (RS⁻) in this reaction is the corresponding disulfide (RSSR). nih.govchemrxiv.org

This reaction is fundamental to the activation of Pt(IV) complexes and has also been explored as a method for intentionally forming disulfide bonds in peptides, demonstrating the utility of Pt(IV) complexes as specific oxidants for thiols. nih.gov The table below shows second-order rate constants for the reduction of various Pt(IV) complexes by the glutathione (B108866) thiolate anion (GS⁻), illustrating the oxidation of the thiol. nih.gov

| Platinum(IV) Complex | Reductant | Rate Constant (k) [M⁻¹s⁻¹] |

| trans-[PtCl₄(NH₃)(thiazole)] | GS⁻ | (1.43 ± 0.01) x 10⁷ |

| trans-[PtCl₄(cha)(NH₃)] | GS⁻ | (3.86 ± 0.03) x 10⁶ |

| cis-[PtCl₄(cha)(NH₃)] | GS⁻ | (1.83 ± 0.01) x 10⁶ |

| cis-[PtCl₄(NH₃)₂] | GS⁻ | (1.18 ± 0.01) x 10⁶ |

Disulfide Bond Cleavage and Thiolate Coordination to Platinum(IV)

The interaction of platinum(IV) complexes with sulfur-containing biomolecules is a pivotal area of research, particularly concerning the cleavage of disulfide bonds and the subsequent coordination of the resulting thiolates. While specific kinetic studies on platinum(4+) disulfate are not extensively documented, the established reactivity of other platinum(IV) complexes provides a framework for understanding these mechanisms.

Platinum(IV) complexes can facilitate the cleavage of disulfide bonds, a reaction of significant biological relevance, for example, in peptides and proteins. This process is often a redox reaction where the platinum(IV) center is reduced to platinum(II), and the disulfide is oxidized. However, the reaction can also proceed via an oxidative addition pathway where the disulfide bond is cleaved, and the resulting thiolate fragments coordinate to the platinum center, which formally remains in the +4 oxidation state. The presence of sulfato ligands is expected to influence the redox potential of the Pt(IV) center and the lability of its coordination sphere, thereby affecting the reaction pathway and kinetics.

In many cases, the initial step involves the coordination of a sulfur atom from the disulfide to the platinum(IV) center. This is followed by an intramolecular electron transfer or nucleophilic attack, leading to the cleavage of the S-S bond. The resulting thiolate anions (RS⁻) are soft ligands and have a high affinity for the soft platinum center, leading to the formation of stable platinum-thiolate complexes.

Research on various platinum(IV) complexes has demonstrated their capability to act as oxidants for the formation of disulfide bonds in peptides, a process that is essentially the reverse of cleavage. These reactions are typically rapid, even in acidic conditions. rsc.org This reactivity underscores the dynamic interplay between platinum(IV) and disulfide/thiolate systems.

Table 1: General Reactions in Platinum(IV)-Disulfide Interactions

| Reaction Type | Generic Equation | Notes |

| Reductive Cleavage | Pt(IV) + R-S-S-R → Pt(II) + 2 RS• (radicals) or other oxidized sulfur species | The platinum(IV) center is reduced. |

| Coordinative Cleavage | Pt(IV) + R-S-S-R → [Pt(IV)(SR)₂] | The platinum(IV) oxidation state is maintained. |

| Thiolate Coordination | Pt(IV) + 2 RS⁻ → [Pt(IV)(SR)₂] | Formation of a stable platinum(IV)-thiolate complex. |

Hydrolysis and Condensation Reactions of Platinum(IV) Aqua-Sulfato Species

In aqueous solutions, platinum(IV) species, including those derived from this compound, undergo hydrolysis and condensation reactions that are fundamental to their chemistry. These reactions involve the interaction of the platinum center with water molecules, leading to changes in the coordination sphere and potentially the formation of polynuclear species.

When this compound is in an aqueous environment, water molecules can coordinate to the platinum center, forming aqua-sulfato complexes. A systematic study of platinum(IV) speciation in sulfuric acid solutions has identified the formation of a series of mononuclear aqua-sulfato complexes with the general formula [Pt(SO₄)ₙ(H₂O)₆₋ₙ]⁴⁻²ⁿ (where n can be 0 to 4). acs.org

Hydrolysis is a reaction where a coordinated water molecule acts as an acid, donating a proton to the solvent and resulting in a hydroxo ligand (OH⁻) bound to the platinum center. This process is highly dependent on the pH of the solution. The general equilibrium for the first hydrolysis step of a hypothetical diaqua complex is:

[Pt(SO₄)₂(H₂O)₂]²⁺ + H₂O ⇌ [Pt(SO₄)₂(H₂O)(OH)]⁺ + H₃O⁺

Further deprotonation can lead to the formation of dihydroxo and eventually oxo (O²⁻) species as the pH increases. Platinum(IV) complexes are generally considered kinetically inert, but the rate of hydrolysis can be influenced by the nature of the other ligands in the coordination sphere. nih.govresearchgate.net

Condensation reactions involve the formation of bridges between two or more platinum centers, typically mediated by the hydroxo or oxo ligands formed during hydrolysis. This process leads to the formation of polynuclear species. For instance, two hydroxo-bridged platinum complexes can condense to form an oxo-bridged dimer and a water molecule:

2 [Pt(SO₄)₂(H₂O)(OH)]⁺ → [(H₂O)(SO₄)₂Pt-O-Pt(SO₄)₂(H₂O)]²⁺ + H₂O

Studies have shown that in sulfuric acid concentrations above 12 M, polynuclear Pt(IV) species are formed. acs.org These condensation processes can ultimately lead to the precipitation of hydrated platinum oxides, such as PtO₂·xH₂O, especially in less acidic solutions. acs.org

Table 2: Speciation of Platinum(IV) in Sulfuric Acid Solutions acs.org

| H₂SO₄ Concentration | Dominant Platinum(IV) Species | Key Processes |

| Up to 3 M | Unstable solutions, formation of PtO₂·xH₂O particles | Hydrolysis and extensive condensation |

| 4–12 M | Mononuclear aqua–sulfato complexes ([Pt(SO₄)ₙ(H₂O)₆₋ₙ]⁴⁻²ⁿ) | Equilibrium between various aqua-sulfato species |

| Above 12 M | Mononuclear and polynuclear Pt(IV) species | Condensation and formation of sulfato-bridged complexes |

These hydrolysis and condensation reactions are critical in determining the form of platinum(IV) present in aqueous systems, which in turn dictates its subsequent reactivity.

Transformative Roles in Materials Precursor Chemistry and Catalysis Mechanistic Insights

Platinum(IV) Sulfato Complexes as Precursors for Platinum Nanoparticle Synthesis (Mechanistic Understanding of Particle Formation)

The synthesis of platinum nanoparticles (PtNPs) from platinum(IV) sulfato complexes is a multifaceted process rooted in the reduction of Pt(IV) ions to zerovalent platinum (Pt(0)). This transformation is the cornerstone of nanoparticle formation and is typically achieved through chemical or sonochemical reduction methods. nih.govresearchgate.net The general mechanism involves a two-step reduction process where Pt(IV) is first reduced to Pt(II), which is then further reduced to Pt(0). researchgate.net

The mechanistic pathway can be summarized as follows:

Reduction of Pt(IV) to Pt(II): The initial step involves the reduction of the platinum(4+) species. Various reducing agents can be employed, and the reaction kinetics can be influenced by factors such as pH and the presence of stabilizing agents.

Reduction of Pt(II) to Pt(0): The subsequently formed Pt(II) ions are then reduced to elemental platinum.

Nucleation: Once a sufficient concentration of Pt(0) atoms is generated, they begin to aggregate, forming small, stable nuclei. This is a critical stage that dictates the initial size distribution of the nanoparticles.

Growth: The formed nuclei then grow by the addition of more Pt(0) atoms from the solution. The growth can occur through various mechanisms, including monomer attachment and particle coalescence.

The nature of the precursor, in this case, a platinum(IV) sulfato complex, can significantly influence the nucleation and growth kinetics. The sulfate (B86663) ligands can affect the reduction potential of the platinum ions and may interact with the surface of the growing nanoparticles, thereby influencing their final size, shape, and stability. While detailed mechanistic studies specifically on platinum(4+) disulfate are not extensively documented, the principles derived from studies of other Pt(IV) precursors, such as chloroplatinic acid, provide a foundational understanding. For instance, studies using sulfate-reducing bacteria have demonstrated the biological reduction of Pt(IV) to Pt(0) nanoparticles, suggesting that sulfate-related enzymatic pathways could be involved. nih.govnih.gov

Table 1: Key Stages in Platinum Nanoparticle Formation from Pt(IV) Precursors

| Stage | Description | Key Influencing Factors |

| Reduction | Conversion of Pt(IV) to Pt(0) via a Pt(II) intermediate. | Type and concentration of reducing agent, temperature, pH. |

| Nucleation | Formation of stable atomic clusters of Pt(0). | Supersaturation of Pt(0), presence of stabilizing agents. |

| Growth | Increase in nanoparticle size through monomer addition or coalescence. | Reactant concentrations, reaction time, presence of capping agents. |

Role in the Formation of Heterogeneous Platinum Catalysts (e.g., Pt/g-C₃N₄)

This compound serves as a valuable precursor for the synthesis of heterogeneous catalysts, where platinum nanoparticles are dispersed on a high-surface-area support. A notable example is the preparation of platinum on graphitic carbon nitride (Pt/g-C₃N₄), a material with significant applications in photocatalysis, particularly for hydrogen evolution. griffith.edu.aunih.gov

The use of a platinum(IV) precursor is integral to achieving a well-dispersed and catalytically active phase on the support material. The interaction between the platinum precursor and the support during the synthesis process is critical in determining the final properties of the catalyst.

The generation of active sites from a Pt(IV) precursor like this compound on a support such as g-C₃N₄ involves several key steps:

Adsorption/Impregnation: The platinum(IV) sulfato complex is first brought into contact with the support material, typically in a solution. The complex adsorbs onto the surface of the support. The nature of this interaction can be influenced by the surface chemistry of the support and the charge of the platinum complex.

Reduction: The adsorbed Pt(IV) species are then reduced to a lower oxidation state, most commonly Pt(0). This reduction can be achieved through various methods, including chemical reduction (e.g., with NaBH₄), photoreduction, or thermal treatment in a reducing atmosphere (e.g., H₂). griffith.edu.aunih.gov

Nucleation and Growth of Nanoparticles: Following reduction, the platinum atoms nucleate and grow into nanoparticles on the support surface. The size and distribution of these nanoparticles are crucial for catalytic activity and are influenced by the reduction method, the precursor-support interaction, and the loading of platinum.

Formation of Active Sites: The resulting platinum nanoparticles, or in some cases, even single platinum atoms, serve as the active sites for the catalytic reaction. The electronic properties of these sites can be modulated by their interaction with the support.

The choice of the platinum precursor can significantly affect the state of the platinum on the support. For instance, different precursors can lead to the formation of either nanoparticles of varying sizes or atomically dispersed platinum.

Modifying the Support Surface: Functionalizing the support material to create specific anchoring sites for the platinum precursor can lead to better dispersion and stronger metal-support interactions. For g-C₃N₄, the nitrogen atoms can act as coordination sites for platinum complexes.

Controlling the Reduction Process: The method and conditions of reduction can influence the size, morphology, and electronic state of the platinum nanoparticles, thereby affecting the nature of the interface.

Post-Synthesis Treatments: Thermal or chemical treatments after the initial catalyst preparation can be used to further modify the interface and the properties of the platinum active sites.

The interaction at the metal-support interface can lead to phenomena such as strong metal-support interaction (SMSI), which can significantly alter the catalytic properties of the platinum. denssolutions.com The electronic structure of the platinum nanoparticles can be modified by charge transfer between the metal and the support, which in turn affects the adsorption of reactants and the catalytic reaction mechanism. rsc.org

Table 2: Influence of Synthesis Parameters on Pt/g-C₃N₄ Catalyst Properties

| Parameter | Effect on Catalyst Properties |

| Platinum Precursor | Influences the initial interaction with the support and the final oxidation state and dispersion of Pt. |

| Support Material | Provides a high surface area for dispersion and can electronically modify the Pt active sites. |

| Reduction Method | Determines the size, morphology, and distribution of Pt nanoparticles. |

| Post-Synthesis Treatment | Can be used to clean the catalyst surface and further tune the metal-support interaction. |

Investigations into Fundamental Catalytic Mechanisms Involving Platinum(IV) Species (e.g., redox catalysis)

Platinum(IV) species can play a direct role in catalytic cycles, particularly in redox catalysis. These mechanisms often involve the cycling of the platinum center between different oxidation states, typically Pt(IV) and Pt(II). mdpi.comnih.gov

In a typical redox catalytic cycle involving a Pt(IV)/Pt(II) couple, the Pt(IV) complex acts as an oxidant in one step of the reaction, being reduced to a Pt(II) species. The resulting Pt(II) complex is then re-oxidized to Pt(IV) in a subsequent step, completing the catalytic cycle. This type of mechanism is relevant in a variety of oxidation reactions. nih.gov